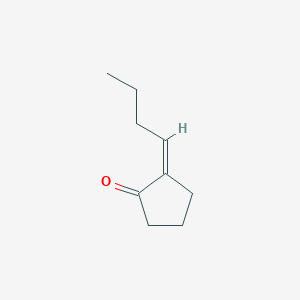
Cyclopentanone, 2-butylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-butylidene-, also known as 2-Butylidene-4-cyclopentenone, is a cyclic ketone with a butylidene group attached to the cyclopentenone ring. It has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-butylidene-, is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of cyclooxygenase (COX), the induction of apoptosis, and the inhibition of viral replication.
Biochemische Und Physiologische Effekte
Cyclopentanone, 2-butylidene-, has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
In addition, Cyclopentanone, 2-butylidene-, has been shown to inhibit viral replication by interfering with the viral life cycle. It has been reported to inhibit the replication of various viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanone, 2-butylidene-, has several advantages and limitations for lab experiments. One of the advantages is its easy synthesis method, which makes it readily available for research purposes. It is also relatively stable and can be easily stored for long periods.
However, one of the limitations is its low solubility in water, which can make it difficult to study its biological effects in aqueous environments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in lab experiments.
Zukünftige Richtungen
Cyclopentanone, 2-butylidene-, has several potential future directions for research. One of the future directions is the development of new pharmaceuticals based on its structure and biological properties. It can also be used as a starting material for the synthesis of new materials and polymers with unique properties.
In addition, further studies are needed to fully understand its mechanism of action and its potential applications in various fields such as medicine, material science, and agriculture. Furthermore, more research is needed to evaluate its toxicity and potential side effects in vivo.
Conclusion:
Cyclopentanone, 2-butylidene-, is a cyclic ketone with a butylidene group attached to the cyclopentenone ring. It has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential applications and evaluate its safety for use in various fields.
Synthesemethoden
Cyclopentanone, 2-butylidene-, can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. In this reaction, cyclopentanone is reacted with 2-butanone in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure Cyclopentanone, 2-butylidene-.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-butylidene-, has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, it has been shown to possess anti-inflammatory, anticancer, and antiviral properties. It has also been used as a starting material for the synthesis of various pharmaceuticals such as anti-tumor agents.
In material science, Cyclopentanone, 2-butylidene-, has been used as a building block for the synthesis of various polymers and materials such as polyesters, polyamides, and polycarbonates. In agriculture, it has been used as a natural insecticide due to its insecticidal properties.
Eigenschaften
CAS-Nummer |
16424-32-1 |
|---|---|
Produktname |
Cyclopentanone, 2-butylidene- |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-butylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
PJDOECJDCGNWBG-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/C=C\1/CCCC1=O |
SMILES |
CCCC=C1CCCC1=O |
Kanonische SMILES |
CCCC=C1CCCC1=O |
Andere CAS-Nummern |
16424-32-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



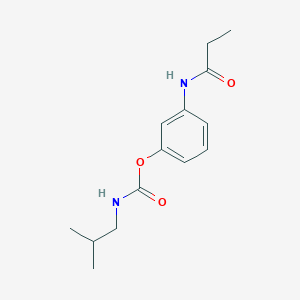
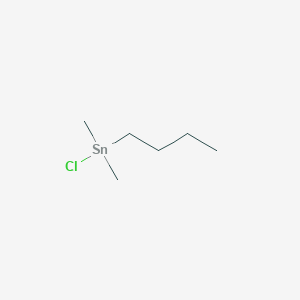
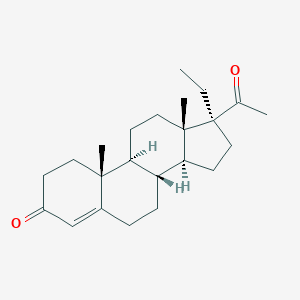
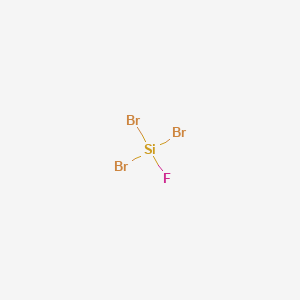
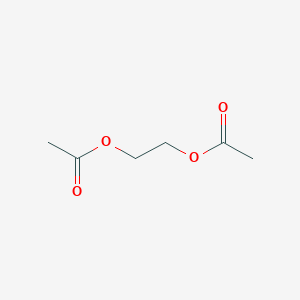
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
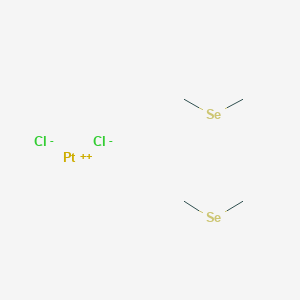
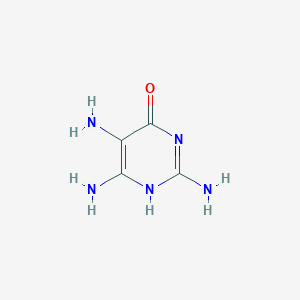
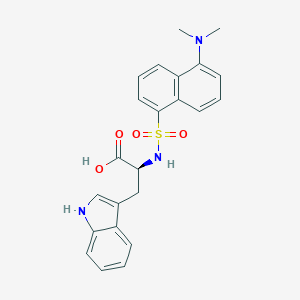
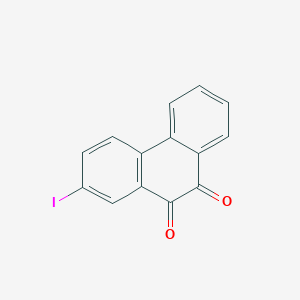
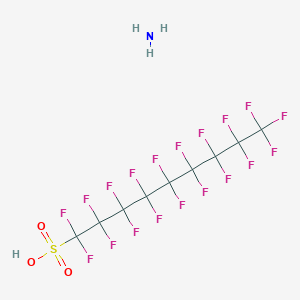
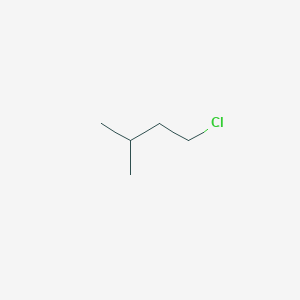
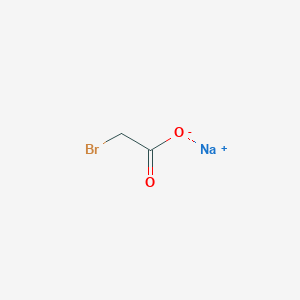
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)